N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide
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Overview
Description
N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and halogenated pyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide is unique due to its specific structural features, such as the combination of a thiazole ring with a methoxyphenyl group.
Properties
CAS No. |
365429-88-5 |
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Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[5-(2-aminopyridin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-10(22)20-17-21-15(11-3-5-13(23-2)6-4-11)16(24-17)12-7-8-19-14(18)9-12/h3-9H,1-2H3,(H2,18,19)(H,20,21,22) |
InChI Key |
BDBHRNGURVTBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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